molecular formula C10H11NOSe B14503433 3-[(4-Methylphenyl)selanyl]prop-2-enamide CAS No. 63462-41-9

3-[(4-Methylphenyl)selanyl]prop-2-enamide

Katalognummer: B14503433
CAS-Nummer: 63462-41-9
Molekulargewicht: 240.17 g/mol
InChI-Schlüssel: WADLJNQYZOAOON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Methylphenyl)selanyl]prop-2-enamide is an organic compound that contains a selenium atom bonded to a prop-2-enamide group and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)selanyl]prop-2-enamide typically involves the reaction of 4-methylphenylselenol with propargyl bromide, followed by the addition of an amide group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Methylphenyl)selanyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted amides or thioamides.

Wissenschaftliche Forschungsanwendungen

3-[(4-Methylphenyl)selanyl]prop-2-enamide has several scientific research applications:

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 3-[(4-Methylphenyl)selanyl]prop-2-enamide involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The selenium atom can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Apoptosis Induction: In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(4-Methylphenyl)selanyl]prop-2-yn-1-ylbenzamide
  • 3-[(4-Methylphenyl)selanyl]prop-2-yn-1-ylacetamide

Uniqueness

3-[(4-Methylphenyl)selanyl]prop-2-enamide is unique due to its specific structural features, such as the presence of a selenium atom bonded to a prop-2-enamide group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other selenium-containing compounds.

Eigenschaften

CAS-Nummer

63462-41-9

Molekularformel

C10H11NOSe

Molekulargewicht

240.17 g/mol

IUPAC-Name

3-(4-methylphenyl)selanylprop-2-enamide

InChI

InChI=1S/C10H11NOSe/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-7H,1H3,(H2,11,12)

InChI-Schlüssel

WADLJNQYZOAOON-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)[Se]C=CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.